Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate is a complex organic compound that features a naphthalene ring, a thiazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a cyclization reaction involving a suitable precursor such as 2-aminothiazole and an appropriate carbonyl compound.
Introduction of the Naphthalene Moiety: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction using 3-methoxynaphthalene and an acyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The naphthalene and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-methoxy-2-naphthamido)-4-methylthiazole-5-carboxylate: This compound is unique due to the presence of both naphthalene and thiazole rings, which are not commonly found together in similar compounds.
Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-oxazole-5-carboxylate: Similar structure but with an oxazole ring instead of a thiazole ring.
Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-imidazole-5-carboxylate: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
The combination of the naphthalene and thiazole rings in this compound provides unique electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-4-25-18(23)16-11(2)20-19(26-16)21-17(22)14-9-12-7-5-6-8-13(12)10-15(14)24-3/h5-10H,4H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTYWACJZXFNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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